n-(2-Hydroxy-2-methylpropyl)-4-nitrobenzamide
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Overview
Description
N-(2-Hydroxy-2-methylpropyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a hydroxy-methylpropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-methylpropyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-2-methylpropyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-methylpropyl)-4-nitrobenzamide.
Reduction: Formation of N-(2-Hydroxy-2-methylpropyl)-4-aminobenzamide.
Substitution: Formation of halogenated derivatives of the benzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-methylpropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy-methylpropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
N-(2-Hydroxy-2-methylpropyl)-4-nitrobenzamide can be compared with other benzamide derivatives:
N-(2-Hydroxy-2-methylpropyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N-(2-Hydroxy-2-methylpropyl)-4-chlorobenzamide:
N-(2-Hydroxy-2-methylpropyl)-4-methylbenzamide: The presence of a methyl group instead of a nitro group results in different chemical behavior and uses.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
32158-96-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,15)7-12-10(14)8-3-5-9(6-4-8)13(16)17/h3-6,15H,7H2,1-2H3,(H,12,14) |
InChI Key |
NSIIUMUYWPFXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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